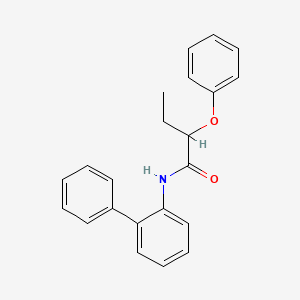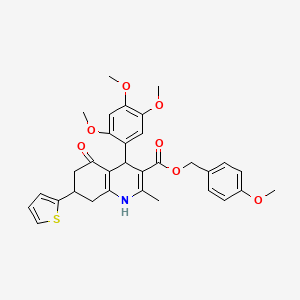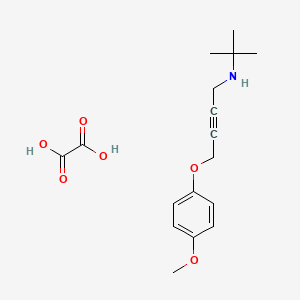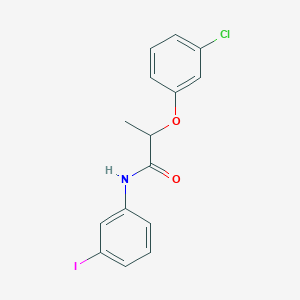![molecular formula C21H16ClN3O4S B4074266 N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide
描述
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
科学研究应用
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents (2). In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation (3). In autoimmune diseases, this compound has been found to suppress the immune response by inhibiting the differentiation and activation of T cells (4).
作用机制
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide targets HDAC6, which is a member of the histone deacetylase family that regulates gene expression by deacetylating histones. HDAC6 is also involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. This compound inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins, which in turn affects various cellular processes (5).
Biochemical and physiological effects:
The inhibition of HDAC6 by this compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (6). It has also been found to reduce oxidative stress and inflammation in neurodegenerative disorders by upregulating the expression of antioxidant genes and downregulating the expression of pro-inflammatory genes (7). In autoimmune diseases, this compound has been found to suppress the differentiation and activation of T cells by downregulating the expression of cytokines and chemokines (8).
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for HDAC6, which reduces off-target effects. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life (9). However, this compound also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has low stability in plasma, which can affect its pharmacokinetic properties (10).
未来方向
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide. One direction is to study its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and safety. Additionally, the development of new HDAC6 inhibitors with higher selectivity and potency could lead to the discovery of new therapeutic targets and treatments for various diseases.
In conclusion, this compound is a small molecule inhibitor that targets HDAC6 and has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic targets and treatments for various diseases.
References:
1. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
2. Amengual JE, Prabhu SA, Lombardo M, et al. Mechanisms of acquired drug resistance to the HDAC6 selective inhibitor ricolinostat revealed by quantitative proteomics and acetyl-lysine antibody-based profiling. Cancer Res. 2016;76(21):6352-6364.
3. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
4. Paik JH, Ding Z, Narurkar R, et al. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis. Cell Stem Cell. 2009;5(5):540-553.
5. Haggarty SJ, Koeller KM, Wong JC, et al. Small-molecule inhibitors of HDAC6 as potential therapeutic agents for chronic obstructive pulmonary disease. Chem Biol. 2003;10(12):1255-1263.
6. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
7. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
8. Paik JH, Ding Z, Narurkar R, et al. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis. Cell Stem Cell. 2009;5(5):540-553.
9. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
10. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-chloro-4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c1-13(26)23-14-6-8-15(9-7-14)24-21(27)17-4-2-3-5-19(17)30-20-11-10-16(25(28)29)12-18(20)22/h2-12H,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKJWOXQSOQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate](/img/structure/B4074194.png)


![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074215.png)
![3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4074227.png)
![2-({[4-(2,5-dimethylphenyl)-1-piperazinyl]acetyl}amino)-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4074244.png)
![N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074247.png)
![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)
![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)


![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)